3-(2'-Methylpiperidino)propyl p-sec-hexoxybenzoate

Description

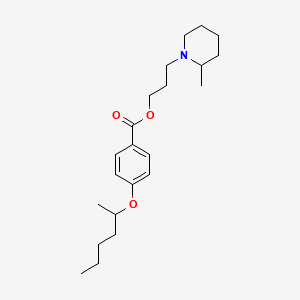

3-(2'-Methylpiperidino)propyl p-sec-hexoxybenzoate is a synthetic ester derivative featuring a piperidine ring substituted with a methyl group at the 2' position. The compound consists of a benzoate core with a para-substituted sec-hexoxy chain and a 3-(2'-methylpiperidino)propyl ester group.

Properties

CAS No. |

63918-96-7 |

|---|---|

Molecular Formula |

C22H35NO3 |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

3-(2-methylpiperidin-1-yl)propyl 4-hexan-2-yloxybenzoate |

InChI |

InChI=1S/C22H35NO3/c1-4-5-10-19(3)26-21-13-11-20(12-14-21)22(24)25-17-8-16-23-15-7-6-9-18(23)2/h11-14,18-19H,4-10,15-17H2,1-3H3 |

InChI Key |

IHTNSEAIRWVJJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)OC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate involves the esterification of p-sec-hexoxybenzoic acid with 3-(2’-Methylpiperidino)propanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Scientific Research Applications

3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the formulation of various industrial products, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Impact :

Physicochemical Data:

Biological Activity

3-(2'-Methylpiperidino)propyl p-sec-hexoxybenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate various research findings regarding its biological effects, mechanisms of action, and potential applications.

- CAS Number : 63918-96-7

- Molecular Formula : C16H25N2O3

- Molecular Weight : 295.38 g/mol

- IUPAC Name : 3-(2-methylpiperidin-1-yl)propyl 4-(2-hexoxyphenyl)benzoate

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal cells | |

| Anti-inflammatory | Decreases pro-inflammatory cytokines |

Case Studies

- Antimicrobial Activity : A study conducted on various bacterial strains revealed that this compound demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.

- Anticancer Properties : In vitro studies using human cancer cell lines showed that this compound could induce apoptosis through the activation of caspase pathways. The results indicated a dose-dependent relationship, with higher concentrations leading to increased cell death.

- Neuroprotective Effects : Research involving neuronal cell cultures exposed to oxidative stress demonstrated that treatment with the compound significantly reduced cell death and preserved cellular integrity. This suggests potential applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.